

Technical Guide: 4-Hydroxypentan-2-one (CAS: 4161-60-8)

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Compound of Interest

Compound Name: 4-Hydroxypentan-2-one

Cat. No.: B1618087

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An In-depth Profile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of **4-Hydroxypentan-2-one**. The information is intended to support researchers, chemists, and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

4-Hydroxypentan-2-one is a bifunctional organic molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.^[1] Its unique structure makes it a versatile intermediate in organic synthesis.^{[1][2]}

- IUPAC Name: **4-hydroxypentan-2-one**
- CAS Number: 4161-60-8^{[2][3][4][5]}
- Molecular Formula: C₅H₁₀O₂^{[1][4]}
- Synonyms: 4-Hydroxy-2-pentanone, 2-Pentanone, 4-hydroxy-^{[2][3][5]}

Chemical Structure

// Define nodes for atoms C1 [label="CH₃"]; C2 [label="C"]; O2 [label="O"]; C3 [label="CH₂"]; C4 [label="CH"]; O4 [label="OH"]; C5 [label="CH₃"];

```
// Define invisible nodes for bond positioning p1 [shape=point, width=0]; p2 [shape=point, width=0];
```

```
// Arrange nodes {rank=same; C1; p1; C3; C4; C5;} {rank=same; p2; C2; O2;}
```

```
// Define bonds C1 -- C2; C2 -- C3 [len=1.5]; C2 -- O2 [style=double, len=1.0]; C3 -- C4; C4 -- O4; C4 -- C5; } caption="Figure 1: 2D Structure of 4-Hydroxypentan-2-one"
```

Physicochemical Properties

The physicochemical properties of **4-Hydroxypentan-2-one** are summarized in the table below. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) leads to a relatively high boiling point and water solubility compared to monofunctional ketones or alcohols of similar molecular weight.^[1]

Property	Value	Reference(s)
Molecular Weight	102.13 g/mol	^[1] ^[4]
Appearance	Colorless to pale yellow clear liquid (est.)	
Boiling Point	177-178 °C (at 760 mmHg)	^[6] ^[7] ^[8]
Density	0.962 g/cm ³	^[6] ^[7] ^[8]
Flash Point	60.8 °C (141.0 °F)	^[6] ^[7] ^[8]
Vapor Pressure	0.323 mmHg at 25 °C	^[1] ^[8]
Water Solubility	1,000,000 mg/L at 25 °C (est.)	
logP (Octanol/Water)	-0.4 (est.)	^[4] ^[8]
Refractive Index	1.418 - 1.4415	^[6] ^[8]
pKa	14.50 ± 0.20 (Predicted)	^[8]

Spectroscopic Data

Spectroscopic analysis is critical for the confirmation of the structure and purity of **4-Hydroxypentan-2-one**.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The spectrum is characterized by a strong, sharp absorption for the carbonyl group and a broad absorption for the hydroxyl group, indicative of intermolecular hydrogen bonding.^[1]

Wavenumber (cm ⁻¹)	Functional Group	Description	Reference(s)
3600 - 3200	O-H (Alcohol)	Broad, strong absorption due to H-bonding	^[1]
2970 - 2850	C-H (Alkyl)	Medium to strong absorptions	
1730 - 1710	C=O (Ketone)	Strong, sharp absorption	^[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-Hydroxypentan-2-one** shows characteristic fragmentation patterns.^[1] The molecular ion peak is often weak due to facile fragmentation.^[1]

m/z	Ion Fragment	Description	Reference(s)
102	[C ₅ H ₁₀ O ₂] ⁺	Molecular Ion (M ⁺)	^[1] ^[3] ^[5]
43	[CH ₃ CO] ⁺	Base Peak, from alpha-cleavage	^[1]
59	[M - CH ₃ CO] ⁺	Loss of an acetyl group	^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete, experimentally verified NMR spectra are not readily available in the cited literature, the expected proton (^1H) NMR signals can be described based on the molecular structure.^[1]

Proton Environment	Multiplicity	Approx. Chemical Shift (ppm)	Notes	Reference(s)
-CH ₃ (at C1)	Singlet	~2.2	Adjacent to carbonyl group.	
-CH ₂ - (at C3)	Doublet	~2.5 - 2.7	Coupled to the methine proton at C4.	
-OH	Broad Singlet	1.5 - 3.0	Chemical shift is concentration/solvent dependent.	[1]
-CH- (at C4)	Multiplet	3.8 - 4.2	Coupled to protons on C3 and C5.	[1]
-CH ₃ (at C5)	Doublet	~1.2	Coupled to the methine proton at C4.	

Synthesis and Reactivity

Synthesis Methods

Several synthetic routes to **4-Hydroxypentan-2-one** have been reported.

- Oxidation of Diols: A common laboratory-scale synthesis involves the selective oxidation of a secondary alcohol in the presence of a primary alcohol. For instance, pentane-1,3-diol can be oxidized using 3,3-dimethyldioxirane in acetone at ambient temperature to yield **4-hydroxypentan-2-one**.^[8]

- Reduction of Diones: The selective reduction of a ketone in a dione, such as the reduction of acetylacetone (2,4-pentanedione), can yield the target molecule.^[1]
- Hydrolysis: Hydrolysis of precursors like 4-methyl-2-pentanone under specific acidic or basic conditions can also produce **4-hydroxypentan-2-one**.^[1]

General Synthesis & Purification Workflow

```
// Nodes Start [label="Reactants & Solvent\n(e.g., pentane-1,3-diol, acetone)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction\n(e.g., Oxidation with DMDO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., addition of Na2S2O3)"]; Extraction [label="Workup & Extraction\n(e.g., with Ethyl Acetate)"]; Drying [label="Drying of Organic Phase\n(e.g., over MgSO4)"]; Filtration [label="Filtration & Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
```

```
// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Filtration; Filtration -> Purification; Purification -> Analysis; } caption="Figure 2: General Experimental Workflow for Synthesis"
```

Experimental Protocol: Oxidation of pentane-1,3-diol

The following is a representative protocol based on the literature for the oxidation of a diol.^[8]

- Preparation: A solution of pentane-1,3-diol is prepared in a suitable solvent, such as acetone, in a round-bottom flask equipped with a magnetic stirrer.
- Reaction: A solution of the oxidizing agent (e.g., 3,3-dimethyldioxirane in acetone) is added dropwise to the diol solution at ambient temperature.
- Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

- **Workup:** Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield pure **4-hydroxypentan-2-one**.

Chemical Reactivity

4-Hydroxypentan-2-one exhibits reactivity characteristic of both alcohols and ketones.^[1]

- **Esterification:** The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
- **Oxidation:** The secondary alcohol can be oxidized to a ketone, forming the diketone 2,4-pentanedione.
- **Reduction:** The carbonyl group can be reduced to a secondary alcohol, yielding 2,4-pentanediol.
- **Condensation Reactions:** The ketone can participate in aldol-type condensation reactions.

Key Chemical Transformations

```
// Central Molecule Main [label="4-Hydroxypentan-2-one", shape=rectangle,
style="rounded, filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2];
```

```
// Reaction Products Ester [label="Ester Derivative", shape=rectangle, style="rounded"];
Diketone [label="2,4-Pentanedione", shape=rectangle, style="rounded"]; Diol [label="2,4-
Pentanediol", shape=rectangle, style="rounded"]; Aldol [label="Aldol Adduct", shape=rectangle,
style="rounded"];
```

```
// Edges with labels Main -> Ester [label=" Esterification\n (R-COOH, Acid Cat.) "]; Main ->
Diketone [label=" Oxidation\n ([O]) "]; Main -> Diol [label=" Reduction\n ([H]) "]; Main -> Aldol
[label=" Condensation\n (Base/Acid, Carbonyl) "]; } caption="Figure 3: Reactivity of 4-
Hydroxypentan-2-one"
```

Applications and Biological Relevance

- Flavor and Fragrance: It is used as a flavoring agent in food products.[1][2]
- Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules and is used as a pharmaceutical intermediate.[1][2]
- Natural Occurrence: **4-Hydroxypentan-2-one** has been identified as a natural product found in mangoes (*Mangifera indica*).[1][4]

While some studies have investigated structurally related compounds for potential medicinal applications, such as anti-cancer properties, specific biological activity data for **4-Hydroxypentan-2-one** itself is limited in the public domain.[1]

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Hydroxypentan-2-one** is classified with the following hazards.[4] Users should handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Classification	Hazard Statement	Pictogram
Flammable Liquids	H227: Combustible liquid	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
Specific Target Organ Toxicity	H335: May cause respiratory irritation	Warning

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